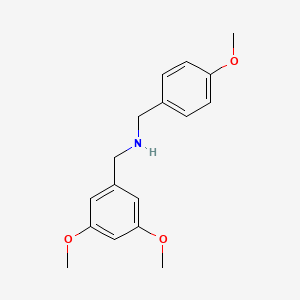

(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine

Description

(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine is a secondary amine featuring two benzyl groups attached to a central nitrogen atom. One benzyl group is substituted with methoxy (-OCH₃) groups at the 3- and 5-positions, while the other bears a methoxy group at the 4-position (para position).

However, its pharmacological profile remains underexplored in the available literature.

Properties

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-6-4-13(5-7-15)11-18-12-14-8-16(20-2)10-17(9-14)21-3/h4-10,18H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUIMGFMLAOYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354511 | |

| Record name | (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356093-54-4 | |

| Record name | (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Route

- Starting Materials: 3,5-dimethoxybenzyl chloride and 4-methoxybenzylamine.

- Mechanism: The amine nucleophile attacks the benzyl chloride in a nucleophilic substitution reaction, displacing the chloride ion and forming the tertiary amine.

- Reaction Conditions: Typically carried out in the presence of a base such as sodium hydroxide to neutralize HCl formed and drive the reaction forward.

- Post-Reaction Processing: The free base is then reacted with oxalic acid to form the oxalate salt, enhancing crystallinity and stability.

- Industrial Scale: Continuous flow reactors and optimized parameters (temperature, solvent polarity) improve yield and purity.

Reductive Amination Approach

- Step 1: Condensation of 3,5-dimethoxybenzaldehyde with 4-methoxybenzylamine under acidic catalysis (e.g., glacial acetic acid) in ethanol, refluxed for 4–6 hours to form an imine intermediate.

- Step 2: Reduction of the imine intermediate using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the secondary amine.

- Step 3: Formation of the oxalate salt by treatment with oxalic acid in polar solvents (ethanol/water).

- Optimization: Stoichiometric ratios (1:1.2 aldehyde to amine), solvent choice (ethanol vs. DMSO), and reaction time are adjusted to maximize yield (>70%) and purity.

Preparation of Key Intermediates

Synthesis of 3,5-Dimethoxybenzylamine

- Method 1: Reduction of 3,5-dimethoxybenzaldoxime with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

- Method 2 (Industrial): Reaction of 3,5-dimethoxybenzaldehyde with ammonia in methanol, followed by hydrogenation over nickel-oxide catalyst at 90°C and 2 MPa hydrogen pressure.

- These methods provide the amine intermediate essential for the final coupling step.

Preparation of 4-Methoxybenzylamine Derivatives

- Typically prepared via chlorination of 4-methoxybenzyl alcohol to the corresponding benzyl chloride, followed by nucleophilic substitution with ammonia or amines.

- Purification by recrystallization or chromatography ensures high purity for subsequent reactions.

Purification and Characterization

- Purification Techniques: Recrystallization, column chromatography, and salt formation (oxalate salt) are standard to achieve high purity (>95%).

- Analytical Validation:

- NMR Spectroscopy: ¹H NMR shows methoxy protons at δ 3.7–3.8 ppm and benzylamine CH₂ protons at δ 4.2–4.5 ppm.

- IR Spectroscopy: Characteristic amine N-H stretch (~3300 cm⁻¹) and oxalate carbonyl stretch (~1700 cm⁻¹).

- Melting Point: Typically 180–182°C for the oxalate salt.

- HPLC/MS: Confirms molecular ion peak and purity.

Summary Table of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 3,5-dimethoxybenzyl chloride + 4-methoxybenzylamine + NaOH | >70% yield | Base neutralizes HCl, salt formation enhances stability |

| 2 | Reductive amination | 3,5-dimethoxybenzaldehyde + 4-methoxybenzylamine + NaBH4 or catalytic hydrogenation | >70% yield | Imine intermediate formation critical; solvent polarity affects reaction rate |

| 3 | Preparation of 3,5-dimethoxybenzylamine | Reduction of 3,5-dimethoxybenzaldoxime with LiAlH4 or hydrogenation of aldehyde + NH3 | High yield industrially | Industrial hydrogenation preferred for scalability |

| 4 | Purification and salt formation | Recrystallization, chromatography, oxalic acid treatment | >95% purity | Salt form improves crystallinity and handling |

Research Findings and Practical Considerations

- Reaction Optimization: Careful control of temperature (typically 35–80°C for chlorination steps), stoichiometry, and reaction time is essential to maximize yield and minimize by-products.

- Industrial Viability: Continuous flow reactors and high-pressure hydrogenation systems enable scalable and efficient production.

- Stability: Conversion to oxalate salt form significantly improves compound stability and crystallinity, facilitating storage and handling.

- Safety: Use of strong reducing agents (LiAlH4) and chlorinating agents (phosphorus oxychloride) requires careful handling under inert atmosphere and controlled temperature.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl groups can be reduced to form the corresponding benzyl alcohols.

Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of 3,5-dimethoxybenzaldehyde and 4-methoxybenzaldehyde.

Reduction: Formation of 3,5-dimethoxybenzyl alcohol and 4-methoxybenzyl alcohol.

Substitution: Formation of N-acyl or N-alkyl derivatives of the amine.

Scientific Research Applications

(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and benzyl groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

(3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine (CAS: 418792-57-1)

- Substituents : 3-Fluoro and 4-methoxy benzyl groups.

- Key Differences : The fluorine atom (electron-withdrawing) at the 3-position reduces electron density on the aromatic ring compared to methoxy (electron-donating) groups. This alters solubility, with the fluoro derivative likely exhibiting lower polarity and higher lipid solubility than the tri-methoxy analogue .

Cyclopropyl-(3,5-dimethoxy-benzyl)-amine (CAS: 625435-20-3)

(4-Methoxy-benzyl)-(2-methoxy-ethyl)-amine (CAS: 103464-79-5)

- Substituents : 4-Methoxy benzyl and 2-methoxy ethyl groups.

- However, the absence of a second aromatic ring diminishes opportunities for π-system interactions .

Analytical and Stability Considerations

Mass Spectrometry

- Target Compound : Predicted base peak at m/z 58 (common for N-methyl imines in analogous amines), with additional fragments at m/z 135 (loss of methoxy benzyl groups) and m/z 121 (demethylation of methoxy groups) .

- Comparison with 3-Fluoro Analogue : Fluorine substitution generates unique fragments (e.g., m/z 19 for F⁻), aiding differentiation .

Stability

- Oxidative Stability : Methoxy groups may enhance resistance to oxidation compared to hydroxyl or primary amine analogues. However, the benzylamine backbone remains susceptible to N-dealkylation under acidic conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Weight | Key MS Fragments | Solubility Trends |

|---|---|---|---|---|

| (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 3,5- and 4-methoxy benzyl | ~287.34 | m/z 58, 135, 121 | Moderate in DCM/EtOH |

| (3-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | 3-Fluoro, 4-methoxy benzyl | ~259.30 | m/z 58, 119 (HF loss) | High in lipophilic solvents |

| Cyclopropyl-(3,5-dimethoxy-benzyl)-amine | Cyclopropyl, 3,5-dimethoxy benzyl | ~219.28 | m/z 58, 105 | Variable (polar aprotic) |

Biological Activity

(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine, a compound characterized by its dual methoxy-substituted benzyl groups, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN\O

- Molecular Weight : 287.35 g/mol

- CAS Number : 356093-54-4

The structural uniqueness of this compound is attributed to the positioning of the methoxy groups on the benzyl rings, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Reactants : 3,5-dimethoxybenzyl chloride and 4-methoxybenzylamine.

- Conditions : Conducted under basic conditions using solvents like dichloromethane or toluene with bases such as sodium hydroxide or potassium carbonate.

- Yield : The reaction conditions are optimized to maximize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of enzyme activity critical for microbial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : The compound can halt the progression of cancer cells through the cell cycle.

- Apoptosis Induction : It activates pathways leading to programmed cell death.

- Inhibition of Tumor Growth : In animal models, this compound has shown promise in reducing tumor size.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes/Receptors : The methoxy groups enhance binding affinity to specific molecular targets such as enzymes involved in metabolic pathways or receptors that regulate cell signaling.

- Hydrogen Bonding : The amine group can participate in hydrogen bonding with biological macromolecules, influencing their activity.

Case Studies

-

Antimicrobial Efficacy Study

- A study tested the compound against a panel of bacterial strains including E. coli and S. aureus.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating potent antimicrobial activity.

-

Anticancer Research

- In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | Similar methoxy substitutions | Moderate anticancer activity |

| (3,5-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine | Different methoxy positioning | Lower antimicrobial efficacy |

| (3,5-Dimethoxy-benzyl)-(4-ethoxy-benzyl)-amine | Ethoxy instead of methoxy | Enhanced lipophilicity but reduced biological activity |

Q & A

Q. What are the optimal synthetic routes for preparing (3,5-dimethoxy-benzyl)-(4-methoxy-benzyl)-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting substituted benzaldehydes with amines under reflux conditions. For example:

- Dissolve substituted benzaldehyde (e.g., 4-methoxy-benzaldehyde) and a triazole-based amine precursor in absolute ethanol with glacial acetic acid as a catalyst. Reflux for 4 hours, evaporate under reduced pressure, and filter the solid product .

- Alternative methods employ ethanol/piperidine at 0–5°C for 2 hours to form intermediates like 2-cyano-N-(3,5-dimethoxy-benzyl)-acetamide derivatives, which can be further functionalized .

Key Variables: Solvent polarity (ethanol vs. acetonitrile), catalyst choice (acetic acid vs. DIPEA), and temperature control (reflux vs. low-temperature reactions) significantly impact yield and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy: Identify functional groups like -NH (3,442 cm⁻¹), -CN (2,254 cm⁻¹), and carbonyl stretches (1,742 cm⁻¹) .

- NMR: Analyze ¹H and ¹³C NMR shifts in DMSO-d₆ or CDCl₃. For example, aromatic protons in methoxy-substituted benzyl groups resonate at δ 3.86–7.50 ppm, while NH protons appear as singlets near δ 10.5 ppm .

- HPLC/GC-MS: Quantify purity and detect impurities. Ensure retention times align with reference standards.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Analysis: Conduct a risk assessment for reagents (e.g., benzyl chloride analogs, sodium pivalate) and intermediates. Use fume hoods and PPE (gloves, lab coats) due to potential mutagenicity observed in Ames II testing for related anomeric amides .

- Storage: Store in airtight containers at –20°C to prevent decomposition, as DSC data indicate thermal instability in similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound in different assays?

Methodological Answer: Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects).

- Case Study: In bio-evaluations of acrylamide derivatives, conflicting cytotoxicity results were traced to solvent choice (DMSO vs. ethanol). DMSO at >0.1% v/v inhibited cell proliferation, masking true activity .

- Mitigation: Standardize assay protocols (solvent concentration, incubation time) and validate results across multiple cell lines (e.g., HEK293 vs. HepG2). Include positive controls like doxorubicin for benchmarking .

Q. What computational methods support mechanistic studies of this compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, cytochrome P450). Prioritize targets with methoxy-binding pockets, as seen in related triazine derivatives .

- DFT Calculations: Calculate lattice energies and hydrogen-bonding patterns (e.g., using Gaussian 16) to predict stability and reactivity. For example, acyl hydrazides with similar substituents show strong intermolecular H-bond networks .

Q. How can researchers address instability issues during long-term storage or under physiological conditions?

Methodological Answer:

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Methoxy groups are prone to oxidative demethylation; antioxidants like BHT (0.01% w/v) can mitigate this .

- Formulation Strategies: Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility and prolong half-life in vitro .

Q. What strategies optimize regioselectivity in further functionalization (e.g., introducing fluorophores or biotin tags)?

Methodological Answer:

- Protecting Groups: Temporarily block reactive amines with Boc or Fmoc groups before introducing tags at the benzyl positions .

- Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach probes to alkynyl-modified derivatives. Ensure reaction pH > 8 to avoid side reactions with methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.